molecular formula C24H24ClN3O4S B10895422 propan-2-yl (2E)-5-(4-chlorophenyl)-2-{[5-(dimethylamino)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2E)-5-(4-chlorophenyl)-2-{[5-(dimethylamino)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10895422
M. Wt: 486.0 g/mol
InChI Key: WBXQZZZQEZAYTK-LDADJPATSA-N
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Description

ISOPROPYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the chlorophenyl, dimethylamino, and furan groups through various substitution and condensation reactions. The final step involves esterification to introduce the isopropyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolopyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, ISOPROPYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could modulate biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 5-(4-BROMOPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ISOPROPYL 5-(4-FLUOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ISOPROPYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(DIMETHYLAMINO)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

propan-2-yl (2E)-5-(4-chlorophenyl)-2-[[5-(dimethylamino)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24ClN3O4S/c1-13(2)31-23(30)20-14(3)26-24-28(21(20)15-6-8-16(25)9-7-15)22(29)18(33-24)12-17-10-11-19(32-17)27(4)5/h6-13,21H,1-5H3/b18-12+

InChI Key

WBXQZZZQEZAYTK-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)N(C)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)N(C)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Origin of Product

United States

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